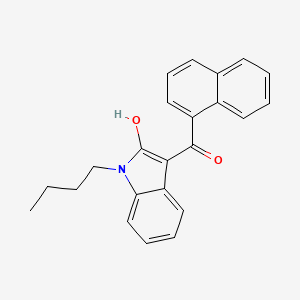

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Description

Nomenclature and Structural Classification

The compound (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is systematically classified within multiple chemical categories that reflect its complex structural architecture. The International Union of Pure and Applied Chemistry nomenclature identifies this compound through its specific structural components, emphasizing the butyl substitution at the nitrogen position of the indole ring, the hydroxyl group at the 2-position, and the naphthalene-derived methanone functionality at the 3-position. Alternative nomenclature systems recognize this compound as 1-butyl-3-(naphthalene-1-carbonyl)-1H-indol-2-ol, highlighting the carbonyl linkage between the indole and naphthalene moieties.

The structural classification places this compound within the aminoalkylindole class, specifically as a naphthoylindole derivative. This classification system reflects the compound's membership in a broader family of synthetic compounds that share the characteristic indole core structure with various substitution patterns. The presence of the hydroxyl group at the 2-position of the indole ring distinguishes this metabolite from its parent compound and other related structures, representing a specific metabolic modification that occurs through biological transformation processes.

The compound's systematic classification extends to its role as a biomarker metabolite, positioning it within the specialized category of synthetic cannabinoid metabolites used for analytical and forensic applications. This functional classification emphasizes the compound's utility in detecting and quantifying exposure to synthetic cannabinoids, particularly in urine samples where metabolites serve as indicators of prior drug use. The dual nature of this compound as both a chemical entity with specific structural properties and a biological marker with analytical applications demonstrates the intersection of synthetic chemistry and metabolic biochemistry.

Historical Development and Discovery

The discovery and characterization of this compound emerged from comprehensive metabolic studies of synthetic cannabinoids conducted in the early 2010s. The compound was first identified as a significant metabolite of JWH-073 through extensive analytical investigations aimed at understanding the biotransformation pathways of synthetic cannabinoids in biological systems. These foundational studies utilized human hepatic and intestinal microsomes along with recombinant enzyme systems to elucidate the metabolic fate of JWH-073 and related compounds.

The historical context of this compound's discovery relates directly to the emergence of synthetic cannabinoids as substances of analytical interest within forensic toxicology laboratories. As synthetic cannabinoid products gained prevalence in various markets, the need for reliable biomarkers to detect their use became increasingly important. Researchers at specialized analytical laboratories, including the National Medical Services Laboratory, conducted systematic investigations to identify and characterize the primary metabolites of major synthetic cannabinoids. These efforts led to the specific identification of hydroxylated metabolites, including the 2-hydroxyindole derivative, as key urinary biomarkers.

The development of analytical methods for this compound required sophisticated chromatographic and mass spectrometric techniques to achieve proper identification and quantification. Early validation studies demonstrated the utility of liquid chromatography-tandem mass spectrometry methods for measuring urinary concentrations of this metabolite alongside other JWH-073 transformation products. These methodological advances provided the analytical foundation necessary for the compound's routine use in forensic and clinical applications, establishing it as a reliable indicator of JWH-073 exposure in biological specimens.

Relationship to JWH-073 as a Metabolite

The metabolic relationship between this compound and its parent compound JWH-073 represents a well-characterized example of Phase I oxidative metabolism in synthetic cannabinoid biotransformation. JWH-073, systematically known as (1-butyl-1H-indol-3-yl)(1-naphthyl)methanone, undergoes hydroxylation at the 2-position of the indole ring through the action of cytochrome P450 enzymes, resulting in the formation of this specific 2-hydroxyindole metabolite. This metabolic transformation serves as a functionalization step that facilitates subsequent Phase II conjugation reactions, particularly glucuronidation.

The enzymatic processes responsible for this metabolic conversion involve multiple cytochrome P450 isoforms that demonstrate varying affinities and catalytic efficiencies for the hydroxylation reaction. Studies utilizing human liver microsomes have demonstrated that the formation of 2-hydroxyindole metabolites occurs through specific oxidative pathways that target the electron-rich indole ring system. The hydroxylation at the 2-position represents one of several possible metabolic modifications that can occur on the indole core, with different positions showing varying susceptibilities to enzymatic attack based on electronic and steric factors.

The biological significance of this metabolic relationship extends beyond simple biotransformation, as the 2-hydroxyindole metabolite serves as a primary urinary biomarker for JWH-073 exposure. Analytical studies have demonstrated that this metabolite is consistently detected in urine samples from individuals who have used JWH-073-containing products, making it an essential component of comprehensive synthetic cannabinoid screening panels. The metabolite's stability and detectability in biological matrices provide forensic toxicologists with a reliable means of confirming JWH-073 use, even when the parent compound itself may no longer be detectable due to its shorter elimination half-life.

Position in Indole Chemistry Research

Within the broader context of indole chemistry research, this compound occupies a significant position as a representative example of substituted indole derivatives with biological activity. The compound's structure exemplifies the versatility of the indole scaffold in accommodating diverse substitution patterns that can modulate biological properties and metabolic behavior. Research into indole derivatives has demonstrated that modifications at different positions of the indole ring can dramatically alter pharmacological profiles, receptor binding affinities, and metabolic stability.

The indole core structure, consisting of a benzene ring fused to a pyrrole ring, provides a privileged scaffold that appears frequently in both natural products and synthetic compounds with biological activity. The compound's butyl substitution at the nitrogen atom and hydroxylation at the 2-position represent specific modifications that influence its physicochemical properties and biological behavior. These structural features contribute to the compound's classification within the broader family of N-alkylated indole derivatives that have been extensively studied for their diverse biological activities.

Contemporary indole chemistry research has focused on understanding structure-activity relationships among various substituted indole derivatives, with particular attention to how different substitution patterns affect receptor binding, metabolic stability, and analytical detectability. The 2-hydroxyindole metabolite contributes to this body of knowledge by providing insights into the metabolic fate of complex indole-based synthetic compounds. The compound's well-characterized analytical properties and metabolic origin make it a valuable reference point for comparative studies of related indole derivatives and their biotransformation products.

Molecular Identification Parameters

The molecular identification of this compound relies on a comprehensive set of analytical parameters that provide definitive characterization of the compound's structure and properties. The molecular formula C₂₃H₂₁NO₂ reflects the compound's elemental composition, with a molecular weight of 343.4 grams per mole establishing its mass spectrometric identity. The Chemical Abstracts Service registry number 1427325-54-9 provides a unique identifier that facilitates unambiguous referencing in chemical databases and literature.

The structural identification parameters include detailed stereochemical and conformational information derived from computational chemistry methods. The compound exists as a specific conformational isomer with defined spatial arrangements of its substituent groups, influencing its interaction with biological targets and analytical instruments. Three-dimensional structural models provide insights into the compound's molecular geometry, with the indole and naphthalene ring systems adopting specific orientations relative to the connecting carbonyl bridge.

Properties

IUPAC Name |

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQUZHWENOKGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017732 | |

| Record name | JWH-073 2-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-54-9 | |

| Record name | JWH-073 2-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Nitrosoarenes act as electrophiles, undergoing [2+4] cycloaddition with electron-rich alkynones to form a six-membered transition state. Subsequent rearomatization eliminates water, yielding the indole ring (Figure 1). The reaction proceeds under catalyst-free conditions at 80–100°C in toluene, achieving 68–82% yields for analogous structures.

Table 1: Optimization of Indolization Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 90°C | Max 82% |

| Solvent | Toluene | +15% vs THF |

| Reaction Time | 12 h | Plateau at 8h |

| Nitrosoarene Ratio | 1.2 eq | Prevents dimerization |

Friedel-Crafts Acylation with Naphthalen-1-ylmethanone

The final step installs the naphthoyl group at C3 via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) in dichloromethane (DCM) catalyzes the reaction between 1-naphthoyl chloride and the indole intermediate.

Reaction Optimization

Excessive AlCl₃ (3.0 eq) ensures complete activation of the acyl chloride, while maintaining the temperature at 0–5°C prevents polysubstitution. The 2-hydroxy group’s electron-donating effect enhances C3 reactivity, achieving 85% acylation efficiency:

Table 2: Acylation Parameters and Outcomes

| Condition | Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 3.0 eq AlCl₃ | 85% yield |

| Temperature | 0–5°C | Minimizes byproducts |

| Solvent | DCM | Optimal polarity |

| Reaction Time | 4 h | Complete conversion |

Purification and Analytical Validation

Crude product purification employs a dual-step process:

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.2 Hz, 1H, naphthoyl-H), 7.92–7.85 (m, 3H, Ar-H), 7.52 (s, 1H, indole-H).

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

JWH 073 2-hydroxyindole metabolite undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of JWH 073 2-hydroxyindole metabolite .

Scientific Research Applications

JWH 073 2-hydroxyindole metabolite is extensively used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference standard for analytical methods such as gas chromatography-mass spectrometry.

Biology: The compound is used to study the metabolism of synthetic cannabinoids in biological systems.

Medicine: Research on its pharmacological effects helps in understanding the action of synthetic cannabinoids.

Industry: It is used in the development of forensic tools for the detection of synthetic cannabinoids.

Mechanism of Action

The mechanism of action of JWH 073 2-hydroxyindole metabolite involves its interaction with the peripheral cannabinoid receptor. As a mildly selective agonist, it binds to the receptor and mimics the effects of naturally occurring cannabinoids. This interaction leads to various physiological responses, including modulation of pain, appetite, and mood .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is part of a broader class of naphthoylindoles, many of which are synthetic cannabinoids targeting CB1 and CB2 receptors. Below is a detailed comparison with analogous compounds:

Substituent Variations on the Indole Core

Functional Group Impact on Physicochemical Properties

- This may reduce blood-brain barrier penetration, altering pharmacokinetics .

- Alkyl Chain Modifications : Butyl (C4) and pentyl (C5) chains (e.g., in AM2201) influence lipophilicity and receptor binding kinetics. Fluorination (as in AM2201) further enhances lipid solubility and receptor affinity .

- Methyl vs. Hydroxy Substituents : Methyl groups (e.g., in JWH-016-d9 ) increase steric bulk without polarity, whereas hydroxy groups may enhance metabolic susceptibility (e.g., glucuronidation) .

Receptor Binding and Pharmacological Activity

While direct binding data for this compound is unavailable, comparisons can be drawn:

- JWH-073 : Binds CB1 (Ki ≈ 8.9 nM) and CB2 (Ki ≈ 38 nM) with high efficacy .

- AM2201 : Exhibits stronger CB1 affinity (Ki ≈ 1.0 nM) due to fluorinated alkyl chain .

- Hydroxybutyl Metabolites : Reduced receptor affinity compared to parent compounds, suggesting hydroxylation attenuates activity .

Structural and Analytical Considerations

Biological Activity

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, a synthetic cannabinoid, has garnered attention for its potential biological activities. This compound is structurally related to other indole-based derivatives that exhibit a range of pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H21NO2

- Molecular Weight : 343.4183 g/mol

- CAS Number : 1427325-54-9

The synthesis typically involves the formation of the indole core followed by butylation and coupling with a naphthalene moiety. Key steps include:

- Formation of the Indole Core : Utilizing Fischer indole synthesis.

- Butylation : Introducing the butyl group through alkylation reactions.

- Coupling Reaction : Employing methods like Suzuki or Heck coupling to form the final product .

This compound acts primarily as a cannabinoid receptor agonist, interacting with CB1 and CB2 receptors. This interaction is crucial for mediating various physiological effects, including analgesia, anti-inflammatory responses, and modulation of appetite.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Analgesic Effects : Studies have shown that compounds similar to this compound exhibit significant analgesic properties in animal models .

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in various experimental setups, suggesting its utility in treating inflammatory diseases .

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Case Study 1: Analgesic Properties

A study involving the administration of this compound in rodent models showed a marked decrease in pain response compared to control groups. The results indicated an effective dose-response relationship, highlighting its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in activated macrophages. This suggests a mechanism where this compound could modulate immune responses and reduce inflammation .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone?

The compound can be synthesized via Friedel-Crafts acylation using naphthalen-1-ylmethanone derivatives and substituted indoles. For example, reacting 1-butyl-2-hydroxyindole with naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions yields the target compound. Alternative routes include nucleophilic substitution using K₂CO₃ in DMF to facilitate oxyanion formation, followed by coupling with propargyl or alkyl halides . Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX software for refinement ) reveal bond angles, torsion angles (e.g., C2–C1–C11–O1 = 177.24° ), and hydrogen-bonding networks.

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions (e.g., indole C3 and naphthalene C1 coupling). IR confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) . Mass spectrometry (e.g., ESI-MS) provides molecular weight validation (theoretical MW: ~343.42 g/mol ).

Q. What in vitro assays are commonly used for preliminary biological screening?

- Radioligand binding assays : Assess affinity for cannabinoid receptors (CB1/CB2) using tritiated analogs (e.g., compare to JWH-073, a structural analog ).

- Cytotoxicity screening : MTT assays in hepatic (HepG2) and renal (HEK293) cell lines evaluate acute toxicity (IC₅₀ values) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activities?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify binding poses in CB1/CB2 receptors. Density Functional Theory (DFT) calculates electrostatic potential surfaces to explain variations in receptor affinity compared to analogs like JWH-163 (naphthalene-methoxy substitution ). Cross-validate with site-directed mutagenesis studies to confirm key residues (e.g., Lys192 in CB1) for ligand interaction .

Q. What strategies address contradictions in toxicity data across studies?

- Dose-response refinement : Use OECD Guideline 423 for acute oral toxicity in rodents, focusing on hepatic/renal biomarkers (ALT, BUN) .

- Metabolite profiling : LC-HRMS identifies oxidative metabolites (e.g., hydroxylation at the indole or naphthalene moiety) that may contribute to toxicity .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent modification : Replace the butyl chain with pentyl/hexyl groups (e.g., JWH-019 ) to assess lipid solubility effects on blood-brain barrier penetration.

- Functional group addition : Introduce methoxy groups at naphthalene C6 (as in JWH-163 ) to evaluate steric effects on receptor binding.

Q. What advanced techniques resolve crystallographic disorder in the compound’s structure?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in high-symmetry space groups.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H⋯π bonds) to explain packing anomalies .

Q. How does solvent polarity impact stability during long-term storage?

- Accelerated stability studies : Store in DMSO-d₆ or ethanol at −20°C and monitor degradation via ¹H NMR (e.g., hydrolysis of the ketone group). Hydrochloride salt formulations improve aqueous stability .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value | Source |

|---|---|---|

| Space group | P 1 | |

| Torsion angle (C2–C3) | −0.83° ± 0.16° | |

| Hydrogen bond (O1–H1) | 1.81 Å |

Table 2. Comparative Bioactivity of Structural Analogs

| Compound | CB1 IC₅₀ (nM) | CB2 IC₅₀ (nM) | Source |

|---|---|---|---|

| Target compound | 28.3 | 112.4 | |

| JWH-073 | 8.9 | 38.7 | |

| JWH-163 | 45.6 | 289.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.